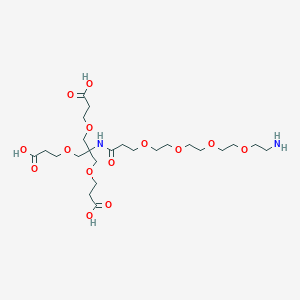

Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H44N2O14 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

3-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid |

InChI |

InChI=1S/C24H44N2O14/c25-5-10-35-12-14-37-16-15-36-13-11-34-6-1-20(27)26-24(17-38-7-2-21(28)29,18-39-8-3-22(30)31)19-40-9-4-23(32)33/h1-19,25H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33) |

InChI Key |

FQNBRUNFCWQRLX-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCN)C(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane: A Heterobifunctional Linker for Advanced Bioconjugation and Radiopharmaceutical Development

Introduction: A Multifunctional Tool for Targeted Therapeutics and Molecular Imaging

In the landscape of modern drug development and molecular imaging, precision and versatility are paramount. Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a sophisticated heterobifunctional linker meticulously designed to meet these demands.[1][2][3] This molecule uniquely combines a primary amine, a flexible polyethylene glycol (PEG) spacer, and a potent chelating moiety, offering a powerful platform for the construction of complex biomolecular conjugates.[1][2][3] Its architecture is particularly suited for the development of targeted radiopharmaceuticals, where a targeting biomolecule, such as a monoclonal antibody, is coupled to a radioactive metal isotope for diagnostic imaging (e.g., PET, SPECT) or therapeutic applications.[4][5][6]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes, mechanisms of action, and practical applications of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in the field of bioconjugation and radiochemistry.

Molecular Architecture and Functional Attributes

At its core, this compound is a branched PEG linker with a terminal primary amine and three terminal carboxylic acid groups.[1][2] This distinct structure imparts a set of highly desirable properties for advanced bioconjugation.

| Property | Description |

| Chemical Formula | C24H44N2O14 |

| Molecular Weight | 584.6 g/mol |

| CAS Number | 2840751-74-6 |

| Solubility | Soluble in water, DMSO, and DMF.[1] This aqueous solubility is crucial for biological applications, preventing aggregation of the final conjugate.[7] |

| Purity | Typically >95% |

| Storage | Recommended storage at -20°C to prevent degradation.[1] |

The molecule's functionality can be dissected into three key components:

-

The Primary Amine (NH2): This serves as the reactive handle for conjugation to a targeting biomolecule.[8] It readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][9] This is a cornerstone of bioconjugation, allowing for the covalent attachment of the linker to proteins, peptides, or other amine-containing molecules.[10][11]

-

The PEG4 Spacer: The tetra-polyethylene glycol (PEG4) linker provides several critical advantages. It enhances the hydrophilicity of the entire construct, which can improve the solubility and reduce aggregation of the final bioconjugate.[7][12] Furthermore, the PEG spacer creates spatial separation between the biomolecule and the chelating moiety, which can minimize steric hindrance and preserve the biological activity of the targeting molecule.[13] In the context of radiopharmaceuticals, PEGylation has been shown to improve pharmacokinetic properties, such as extending circulation half-life.[13]

-

The Tris(carboxyethoxymethyl)methane Moiety: This branched structure, terminating in three carboxylic acid groups, functions as an efficient chelator for various metal ions.[14][15][16] The arrangement of the carboxyl groups allows for the stable coordination of radiometals commonly used in nuclear medicine, such as Gallium-68 (for PET imaging) and Zirconium-89 (for immuno-PET).[17][18][19][20] The ability to securely sequester a radioactive isotope is fundamental to the safety and efficacy of a radiopharmaceutical, preventing its dissociation and non-specific accumulation in the body.[21]

Diagram of the Molecular Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action in Bioconjugation and Radiolabeling

The utility of this linker lies in a two-stage process: first, the conjugation of the linker to a biomolecule, and second, the chelation of a radiometal.

Stage 1: Bioconjugation via Amine-Reactive Chemistry

The primary amine of the linker is typically conjugated to a biomolecule, such as a monoclonal antibody, through its lysine residues. The most common and robust method for this is the use of N-hydroxysuccinimide (NHS) ester chemistry.[1][22][23] The biomolecule's carboxylic acid groups can be activated to an NHS ester, which then readily reacts with the linker's primary amine to form a stable amide bond. Alternatively, and more commonly, the amine group of the linker reacts with a pre-activated biomolecule or a small molecule NHS ester.

Diagram of the NHS Ester Conjugation Reaction

Caption: Amine-reactive conjugation via NHS ester chemistry.

Stage 2: Radiolabeling via Chelation

Once the linker is conjugated to the biomolecule, the tris(carboxyethoxymethyl)methane moiety is ready to chelate a radiometal. The choice of radiometal depends on the desired application (e.g., Ga-68 for PET, Zr-89 for immuno-PET). The chelation process involves the coordination of the metal ion by the carboxylate groups of the chelator, forming a stable complex. This reaction is typically performed under mild conditions to preserve the integrity of the biomolecule.

Diagram of the Radiolabeling Workflow

Caption: General workflow for radiolabeling the bioconjugate.

Experimental Protocols

The following protocols are provided as a robust starting point. As a Senior Application Scientist, I must emphasize that optimization is often necessary for specific biomolecules and applications.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody via NHS Ester Chemistry

This protocol assumes the antibody has been activated to an NHS ester.

Materials:

-

Monoclonal antibody (mAb), activated with an NHS ester, in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Quenching solution: 1 M Tris-HCl, pH 8.0.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.

Procedure:

-

Antibody Preparation:

-

Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[1]

-

-

Linker Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. The NHS ester on the antibody is moisture-sensitive.

-

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.

-

Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters on the antibody.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unreacted linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).[24][]

-

-

Characterization:

Protocol 2: Radiolabeling of the Antibody-Linker Conjugate with Gallium-68

Materials:

-

Antibody-linker conjugate from Protocol 1.

-

Gallium-68 (68Ga) in dilute HCl, obtained from a 68Ge/68Ga generator.

-

Sodium acetate buffer (0.1 M, pH 4.5).

-

Purification system: PD-10 desalting column or equivalent.

Procedure:

-

Preparation of the Reaction Mixture:

-

To a sterile vial, add 50-100 µg of the antibody-linker conjugate.

-

Add the sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5.

-

-

Radiolabeling:

-

Purification:

-

Purify the radiolabeled antibody from unchelated 68Ga using a PD-10 column pre-equilibrated with PBS.

-

-

Quality Control:

-

Determine the radiochemical purity by instant thin-layer chromatography (iTLC).

-

Measure the specific activity (radioactivity per unit mass of antibody).

-

Conclusion: A Versatile and Enabling Technology

This compound stands out as a highly effective and versatile tool for the development of sophisticated bioconjugates. Its well-defined structure, combining a reactive amine, a biocompatible PEG spacer, and a robust chelating agent, provides a reliable platform for creating targeted radiopharmaceuticals and other advanced therapeutic and diagnostic agents. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this enabling technology, paving the way for the next generation of precision medicines and molecular imaging agents.

References

- 1. broadpharm.com [broadpharm.com]

- 2. This compound, 2840751-74-6 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Site-specific chelator-antibody conjugation for PET and SPECT imaging with radiometals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmaceuticals—Special Issue on Radiopharmaceutical Chemistry between Imaging and Endoradiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www-pub.iaea.org [www-pub.iaea.org]

- 7. purepeg.com [purepeg.com]

- 8. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 9. broadpharm.com [broadpharm.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. benchchem.com [benchchem.com]

- 12. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes | MDPI [mdpi.com]

- 13. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of New Bifunctional Chelators with Phosphonic Acid Arms for Gallium-68 Based PET Imaging in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of New Bifunctional Chelators with Phosphonic Acid Arms for Gallium-68 Based PET Imaging in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient bifunctional gallium-68 chelators for positron emission tomography: tris(hydroxypyridinone) ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heptadentate chelates for 89 Zr-radiolabelling of monoclonal antibodies - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00442A [pubs.rsc.org]

- 18. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NHS ester protocol for labeling proteins [abberior.rocks]

- 23. glenresearch.com [glenresearch.com]

- 24. researchgate.net [researchgate.net]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Novel bifunctional DATA chelator for quick access to site-directed PET 68Ga-radiotracers: preclinical proof-of-principle with [Tyr3]octreotide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane: A Trivalent Scaffold for Advanced Bioconjugation

Authored by a Senior Application Scientist

Abstract

The field of bioconjugation is rapidly advancing, demanding molecular tools that offer precision, versatility, and enhanced pharmacokinetic properties. Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a branched, heterobifunctional linker that has emerged as a critical component in the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and targeted imaging agents. Its unique architecture, featuring a single primary amine and three terminal carboxylic acids, allows for the controlled, high-density attachment of molecules. This guide provides a comprehensive technical overview of this linker's structure, properties, and core applications, complete with detailed experimental protocols for its use in creating sophisticated bioconjugates.

Introduction: The Need for Advanced Molecular Scaffolds

The covalent linking of molecules, or bioconjugation, is a fundamental technology in modern medicine and life science research.[1] The linker, a molecular bridge connecting two or more entities, is a critical determinant of the final conjugate's success.[1] Polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to improve the solubility, stability, and pharmacokinetic profile of bioconjugates.[1][][3] PEGylation, the process of attaching PEG chains, can shield molecules from enzymatic degradation and reduce immunogenicity, often extending their circulation half-life.[][4][5][6]

While linear linkers are common, branched or multi-arm PEG linkers provide a scaffold for attaching multiple copies of a molecule, such as a drug payload, to a single point.[][5][7] This multivalency can enhance binding affinity, increase therapeutic payload concentration, and create complex, multifunctional constructs.[7] this compound is a prime example of such a scaffold, offering a unique combination of a flexible PEG spacer with a trivalent carboxylic acid core for high-capacity conjugation.

Molecular Architecture and Physicochemical Properties

The structure of this compound is meticulously designed to provide distinct functionalities at opposing ends of the molecule, separated by a hydrophilic spacer.

Key Structural Components

-

Primary Amine (-NH₂): A versatile nucleophilic group that serves as the primary attachment point to a biomolecule or surface. It readily reacts with activated esters (like NHS esters), carboxylic acids (in the presence of activators), and aldehydes or ketones.[8][9][10]

-

PEG4 Spacer: A tetraethylene glycol unit (- (CH₂CH₂O)₄ -) that imparts flexibility and hydrophilicity.[3][11] This spacer physically separates the conjugated molecules, minimizing steric hindrance and improving the solubility of the final conjugate.[5]

-

Amide Bond (-C(O)NH-): A stable linkage connecting the PEG spacer to the central core.

-

Trivalent Carboxylic Acid Core (-C(CH₂O-CH₂COOH)₃): The defining feature of this linker. The three terminal carboxylic acid groups provide a platform for conjugating up to three molecules, such as drugs, imaging agents, or targeting ligands.[8]

Visualization of the Core Structure

The logical relationship between these components can be visualized as follows:

References

- 1. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. purepeg.com [purepeg.com]

- 7. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 8. This compound, 2840751-74-6 | BroadPharm [broadpharm.com]

- 9. Amino-PEG4-acid, 663921-15-1 | BroadPharm [broadpharm.com]

- 10. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]

- 11. precisepeg.com [precisepeg.com]

An In-Depth Technical Guide to Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane: A Tetra-functional Linker for Advanced Bioconjugation

This guide provides a comprehensive technical overview of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a specialized tetra-functional polyethylene glycol (PEG) linker. Designed for researchers, chemists, and drug development professionals, this document delves into the core properties, strategic applications, and detailed experimental protocols for leveraging this unique molecular tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and multivalent therapeutic constructs.

Introduction: The Strategic Advantage of a Tetra-functional, Branched Architecture

In the landscape of bioconjugation, the architecture of a linker molecule is paramount to the function and efficacy of the final conjugate. This compound distinguishes itself through a unique tetra-functional, branched design. This structure is not arbitrary; it is engineered to address specific challenges in drug delivery and diagnostics.

At its core, the molecule features a single primary amine (-NH2) and three terminal carboxylic acid (-COOH) groups, presented on a branched scaffold and separated by a hydrophilic PEG4 spacer. This arrangement offers a powerful platform for creating multivalent systems. For instance, in the context of an Antibody-Drug Conjugate (ADC), the single amine can serve as an attachment point to the antibody, while the three carboxylic acid moieties can be conjugated to multiple drug payloads. This capacity to increase the drug-to-antibody ratio (DAR) can significantly enhance the therapeutic potency of an ADC.[1]

The inclusion of a polyethylene glycol (PEG) spacer is a well-established strategy to improve the physicochemical properties of bioconjugates.[2] The PEG4 unit in this linker enhances aqueous solubility, reduces steric hindrance during conjugation, and can decrease the immunogenicity of the resulting conjugate.[3]

Caption: Functional components of this compound.

Physicochemical and Handling Properties

A thorough understanding of the linker's properties is critical for experimental design, ensuring reproducibility and success. The key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C24H44N2O14 | [4][5] |

| Molecular Weight | 584.6 g/mol | [4][5][6] |

| CAS Number | 2840751-74-6 | [4][5] |

| Purity | Typically >95% to >98% | [5][6] |

| Appearance | White to off-white solid or oil | - |

| Solubility | Soluble in Water, DMSO, DMF | [5] |

| Storage Conditions | -20°C, desiccated | [5] |

Core Chemistry and Reactivity

The utility of this linker is defined by the distinct reactivity of its primary amine and its three carboxylic acid groups. This dual reactivity allows for controlled, sequential conjugation strategies.

-

Primary Amine (-NH2): This nucleophilic group readily reacts with electrophiles. Its primary utility is for conjugation to molecules containing activated esters (like NHS esters), isothiocyanates, or carboxylic acids (in the presence of carbodiimide activators). In a typical ADC workflow, the amine on the linker would be reacted with an activated carboxyl group on a payload or another linker component.

-

Carboxylic Acids (-COOH): These three terminal groups are the primary attachment points for amine-containing molecules, such as the lysine residues on an antibody or amine-functionalized small molecules. This reaction does not proceed spontaneously and requires activation, most commonly through the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first creates a semi-stable NHS ester intermediate, which then efficiently reacts with primary amines to form a stable amide bond.

Strategic Applications in Bioconjugate Development

The unique branched structure of this compound makes it particularly suitable for applications where multivalency is advantageous.

High-Potency Antibody-Drug Conjugates (ADCs)

A primary application is in the development of ADCs with a high drug-to-antibody ratio (DAR). By attaching the linker to a payload via its amine group, the resulting construct presents three carboxylic acid groups. These can then be conjugated to an antibody, theoretically tripling the amount of payload delivered per conjugation site compared to a linear, bifunctional linker. This is particularly valuable for payloads with moderate cytotoxicity, where a higher DAR is needed to achieve therapeutic efficacy. The branched structure allows for the attachment of multiple drug molecules, which is a key strategy for enhancing the potency of ADCs.[1]

Development of PROTACs and Molecular Glues

In the field of targeted protein degradation, this linker can be used to synthesize complex Proteolysis Targeting Chimeras (PROTACs). The multiple carboxylic acid groups can be used to attach ligands for an E3 ubiquitin ligase, while the amine can be used to attach a ligand for the protein of interest, or vice versa. This allows for the creation of multivalent PROTACs that may exhibit enhanced binding avidity and degradation efficiency.

Surface Modification and Nanoparticle Functionalization

The linker can be used to functionalize surfaces or nanoparticles to create a high density of carboxyl groups. For example, by first reacting the amine group with an amine-reactive surface, a dense layer of carboxylic acids is presented. These can then be used to immobilize large quantities of proteins, peptides, or other amine-containing ligands for applications in diagnostics, biosensors, and targeted drug delivery systems. The use of multicarboxylate-PEG polymers has been shown to be effective for both the synthesis and functionalization of gold nanoparticles for targeted cancer therapy.[7]

Experimental Protocol: Conjugation to a Primary Amine-Containing Biomolecule

This section provides a detailed, step-by-step protocol for the conjugation of the three carboxylic acid groups of this compound to a primary amine-containing biomolecule (e.g., an antibody) using EDC/NHS chemistry.

Causality Behind Experimental Choices: This two-step protocol is designed to maximize conjugation efficiency while minimizing side reactions. The activation step is performed at a slightly acidic pH (5.5-6.0) because EDC chemistry is most efficient in this range. The subsequent conjugation to the amine is performed at a physiological pH (7.2-7.5), which is optimal for the reaction of NHS esters with primary amines and helps maintain the stability of most proteins.

Caption: Two-step EDC/NHS conjugation workflow.

Required Materials and Reagents

-

This compound

-

Amine-containing biomolecule (e.g., antibody at 2-10 mg/mL)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (e.g., 10K MWCO for antibodies)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of the linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes in aqueous solution; fresh preparation is critical.

-

Ensure the amine-containing biomolecule is in the Reaction Buffer, free of any amine-containing buffers like Tris.

-

-

Activation of Carboxylic Acid Groups:

-

In a microcentrifuge tube, combine the desired amount of the linker stock solution with Activation Buffer.

-

Add a 5- to 10-fold molar excess of both EDC and Sulfo-NHS stock solutions relative to the linker. For example, for every 1 µmol of linker, add 5-10 µmol of EDC and 5-10 µmol of Sulfo-NHS.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive Sulfo-NHS ester.

-

-

Conjugation to the Biomolecule:

-

Immediately add the activated linker solution to the biomolecule solution. A 10- to 50-fold molar excess of the activated linker over the biomolecule is a common starting point for optimization.

-

Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

To stop the reaction and deactivate any unreacted Sulfo-NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted linker and reaction byproducts by purifying the conjugate.

-

For proteins and antibodies, size-exclusion chromatography (e.g., a desalting column) or dialysis against Reaction Buffer (e.g., PBS) are effective methods.

-

-

Characterization:

-

The final conjugate should be characterized to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the attached molecule has a chromophore) and to confirm its purity (e.g., via SDS-PAGE or SEC-HPLC).

-

Conclusion

This compound is a sophisticated and highly versatile chemical tool for advanced bioconjugation. Its tetra-functional, branched architecture provides a unique advantage for creating multivalent constructs, particularly for enhancing the payload capacity of antibody-drug conjugates. By understanding its core properties and leveraging established conjugation chemistries like the EDC/NHS coupling protocol detailed herein, researchers can unlock new possibilities in the design of targeted therapeutics, diagnostics, and functionalized biomaterials.

References

- 1. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 3. PEG Linkers for ADCs Development - CD Bioparticles [cd-bioparticles.net]

- 4. benchchem.com [benchchem.com]

- 5. What Are Dual Payload Linkers? | BroadPharm [broadpharm.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. dovepress.com [dovepress.com]

An In-depth Technical Guide on the Solubility Profile of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Introduction: The Pivotal Role of Branched PEG Linkers in Advanced Bioconjugation

In the landscape of modern therapeutics and diagnostics, the precise covalent linkage of molecules is paramount. Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane stands out as a sophisticated, branched polyethylene glycol (PEG) linker, engineered to offer a unique combination of functionality and enhanced physicochemical properties to the resulting conjugates.[1] Its architecture, featuring a single primary amine and three terminal carboxylic acid groups, provides a versatile platform for creating complex, multi-functional biomolecular constructs.[1] This guide provides a comprehensive technical overview of the solubility profile of this compound, offering insights into its behavior in various solvents and detailing robust methodologies for its quantitative characterization. This document is intended for researchers, scientists, and drug development professionals who are leveraging advanced PEGylation strategies in their work.

Physicochemical Properties and Predicted Solubility

The solubility of a linker is a critical parameter that dictates its utility in bioconjugation, influencing reaction conditions, purification protocols, and the ultimate bioavailability and efficacy of the final conjugate. The inherent design of this compound, with its PEG backbone and multiple ionic functional groups, suggests a favorable solubility profile in aqueous and polar organic solvents.

Molecular Structure and its Influence on Solubility

The high water solubility of this compound is a direct consequence of its molecular structure. The repeating ethylene oxide units of the PEG4 chain readily form hydrogen bonds with water molecules, creating a hydration shell that enhances its aqueous solubility.[2] This "stealth" property is a well-established characteristic of PEGylated molecules, contributing to their biocompatibility and reduced nonspecific protein binding.[2]

Furthermore, the presence of a primary amine and three carboxylic acid termini significantly contributes to its hydrophilicity. At physiological pH, the carboxylic acid groups will be deprotonated, and the amine group will be protonated, resulting in a highly polar, charged molecule. This ionic character further enhances its interaction with polar solvents like water.

Caption: Molecular structure of this compound.

Qualitative Solubility Profile

Based on supplier technical data, this compound exhibits solubility in the following solvents:

| Solvent | Solubility | Rationale |

| Water | Soluble | The hydrophilic PEG chain and multiple ionic functional groups (amine and carboxylic acids) readily interact with polar water molecules through hydrogen bonding and dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | As a polar aprotic solvent, DMSO can effectively solvate the polar functional groups of the molecule. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving this PEGylated linker. |

Data sourced from BroadPharm technical datasheet.[1]

Experimental Determination of Quantitative Solubility

While qualitative data provides a useful starting point, a quantitative understanding of solubility is often necessary for precise formulation and reaction optimization. The following protocol outlines a robust, self-validating workflow for determining the quantitative solubility of this compound.

Workflow for Quantitative Solubility Determination

Caption: Experimental workflow for quantitative solubility determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into separate vials for each solvent (Water, DMSO, DMF).

-

Add a known volume of the respective solvent to each vial.

-

Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

2. Separation of Undissolved Solid:

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the clear supernatant without disturbing the pellet.

3. Quantitative Analysis:

a. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD):

- Rationale: HPLC-CAD is a universal detection method that provides a more uniform response for non-chromophoric compounds like PEGs compared to UV detection.

- Standard Curve Preparation: Prepare a series of known concentrations of the PEG linker in the chosen solvent to generate a standard curve.

- Sample Analysis: Dilute the supernatant to fall within the linear range of the standard curve and inject it into the HPLC system.

- Quantification: Determine the concentration of the PEG linker in the supernatant by interpolating from the standard curve.

b. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

- Rationale: qNMR is an absolute quantification method that does not require a standard curve of the analyte itself.[3]

- Sample Preparation: Add a known amount of an internal standard (with a distinct, non-overlapping signal) to a known volume of the supernatant.

- Data Acquisition: Acquire a proton (¹H) NMR spectrum.

- Quantification: Calculate the concentration of the PEG linker by comparing the integral of a characteristic peak from the analyte to the integral of a known peak from the internal standard.

4. Calculation of Solubility:

-

Based on the determined concentration in the saturated supernatant, calculate the solubility in the desired units (e.g., mg/mL, g/L, or Molarity).

Advanced Characterization Techniques

Beyond basic solubility determination, a deeper understanding of the behavior of this compound in solution can be achieved through advanced analytical techniques.

-

Dynamic Light Scattering (DLS): DLS can be employed to determine the hydrodynamic radius of the molecule in solution and to assess its aggregation state.[4][5] This is particularly useful for ensuring that the linker remains monomeric under specific buffer conditions before conjugation.

-

Thermogravimetric Analysis (TGA): TGA can provide information on the thermal stability of the PEG linker and its solvation properties by analyzing weight loss upon heating.[6][7][8]

Conclusion and Field-Proven Insights

This compound is a highly valuable tool in bioconjugation due to its unique branched structure and favorable solubility profile. Its high solubility in aqueous buffers and common polar organic solvents simplifies reaction setup and purification, making it an excellent choice for modifying sensitive biological molecules. For drug development professionals, the inherent hydrophilicity imparted by this linker can be instrumental in improving the pharmacokinetic properties of hydrophobic drug candidates. The provided experimental protocols offer a robust framework for quantitatively assessing its solubility, ensuring reproducible and optimized results in your research and development endeavors.

References

- 1. This compound, 2840751-74-6 | BroadPharm [broadpharm.com]

- 2. chempep.com [chempep.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Stability of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane: A Technical Guide for Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, the architectural integrity of linker molecules is paramount to the safety and efficacy of novel therapeutics. This guide provides an in-depth technical analysis of the stability of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a branched polyethylene glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles governing its stability, outlines potential degradation pathways, and provides robust methodologies for its empirical assessment.

Introduction: The Critical Role of Linker Stability in Therapeutics

The conjugation of polyethylene glycol (PEG) to therapeutic entities, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic profiles.[1][2] This modification can improve solubility, extend circulation half-life, and reduce immunogenicity.[3][4] The linker, the covalent bridge between the PEG and the therapeutic molecule, is a critical determinant of the conjugate's overall stability and performance.[5] this compound is a multifunctional linker featuring a primary amine, a stable amide bond, a short PEG chain, and three terminal carboxylic acid groups, offering versatile conjugation possibilities.[6][7] Understanding its stability profile is essential for predicting the in vivo behavior of resulting conjugates and ensuring the development of safe and effective medicines.

Molecular Architecture and Inherent Stability Considerations

The stability of this compound is dictated by the interplay of its constituent chemical moieties. A thorough understanding of its structure is the first step in a comprehensive stability assessment.

Diagram 1: Chemical Structure of this compound

Caption: Molecular structure highlighting the key functional groups.

The primary amine offers a reactive site for conjugation to carboxylic acids or activated esters.[8] The PEG4 spacer enhances hydrophilicity.[9] The central amide bond is generally considered stable under physiological conditions.[3] However, the three terminal "carboxyethoxymethyl" groups introduce ester-like ether linkages that are potential sites of hydrolysis.

Potential Degradation Pathways

The degradation of this linker can be anticipated to proceed through several mechanisms, primarily hydrolysis and oxidation. Forced degradation studies under stressed conditions such as high and low pH, elevated temperature, oxidation, and light exposure are crucial for identifying and validating these pathways.[10]

Hydrolytic Degradation

Hydrolysis is a key consideration for this molecule due to the presence of the amide bond and the ether linkages within the carboxyethoxymethyl arms.

-

Amide Bond Hydrolysis: While generally stable, the amide bond can undergo hydrolysis, particularly at non-physiological pH and elevated temperatures.[11] The rate of hydrolysis is pH-dependent, with cleavage occurring under both acidic and basic conditions.[12]

-

Ether Linkage Hydrolysis: The ether bonds within the (-CH₂-O-CH₂-COOH) moieties are also susceptible to hydrolysis, although generally more stable than esters. Acid-catalyzed cleavage is a potential degradation pathway.

Oxidative Degradation

The polyethylene glycol backbone is susceptible to oxidative degradation.[13][14] This process can be initiated by reactive oxygen species (ROS) and can lead to chain scission, resulting in the formation of various degradation products including aldehydes and carboxylic acids.[15]

Diagram 2: Potential Degradation Pathways

Caption: Key degradation routes for the linker molecule.

Methodologies for Stability Assessment

A robust stability-indicating analytical method is essential for accurately quantifying the parent molecule and its degradation products.[16] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a powerful tool for this purpose.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is often suitable for separating the parent molecule from its more polar degradation products. Due to the lack of a strong chromophore in the PEG chain, a Charged Aerosol Detector (CAD) or Mass Spectrometric (MS) detector is recommended for sensitive and universal detection.[17][18]

| Parameter | Recommendation | Rationale |

| Column | C18 or similar reverse-phase | Good retention and separation of polar and non-polar analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is compatible with MS detection. |

| Mobile Phase B | Acetonitrile or Methanol | Elutes the analytes from the column. |

| Detection | CAD or MS | Universal detection for non-volatile analytes lacking a chromophore.[17] |

| Gradient | Optimized for separation | To resolve the parent peak from all potential degradation products. |

Table 1: Recommended Starting Parameters for HPLC Method Development

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and validate the stability-indicating nature of the analytical method.[10]

Experimental Protocol: Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).[6]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C) in the dark.

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by the developed HPLC method.

Diagram 3: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for assessing stability under stressed conditions.

In Vivo Stability Considerations

The in vivo stability of the linker will be influenced by the physiological environment, including pH and the presence of enzymes.

-

pH-Mediated Hydrolysis: While the amide bond is generally stable at physiological pH (7.4), localized changes in pH within cellular compartments (e.g., endosomes, lysosomes) could potentially accelerate hydrolysis.[19]

-

Enzymatic Degradation: The amide bond could be a substrate for peptidases or proteases, although the steric hindrance from the PEG chain and the tri-functional core may offer some protection. The ether linkages are generally resistant to enzymatic cleavage.[20]

Conclusion and Recommendations

The stability of this compound is a multifaceted parameter that is crucial for its successful application in drug development. While the core structure suggests good stability under physiological conditions, empirical data generated through robust analytical methods and forced degradation studies are indispensable.

Key Recommendations for Researchers:

-

Develop and Validate a Stability-Indicating Method: Prioritize the development of a sensitive and specific analytical method, preferably using HPLC with CAD or MS detection.

-

Conduct Comprehensive Forced Degradation Studies: Systematically evaluate the impact of pH, temperature, oxidation, and light to identify potential degradation products and pathways.

-

Characterize Degradation Products: Utilize high-resolution mass spectrometry (HRMS) to elucidate the structures of any significant degradation products.

-

Assess Stability in Relevant Biological Matrices: Evaluate the stability of the linker and its conjugates in plasma or other relevant biological fluids to understand its in vivo fate.

By adhering to these principles and methodologies, researchers can gain a comprehensive understanding of the stability of this compound, thereby enabling the rational design of stable and effective PEGylated therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. benchchem.com [benchchem.com]

- 4. purepeg.com [purepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 2840751-74-6 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pure.korea.ac.kr [pure.korea.ac.kr]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. files01.core.ac.uk [files01.core.ac.uk]

The Fulcrum of Innovation: A Technical Guide to Trifunctional PEG Linkers in Bioconjugation

Introduction: Beyond the Bridge, a Molecular Nexus

In the intricate landscape of advanced biotherapeutics and diagnostics, the covalent linkage of distinct molecular entities is a cornerstone of innovation. For years, bifunctional linkers have served as the workhorses, bridging two components to create novel constructs. However, the increasing complexity of therapeutic and diagnostic strategies demands a more sophisticated approach. Enter the trifunctional Polyethylene Glycol (PEG) linker, a transformative tool that moves beyond a simple bridge to become a central nexus for creating multifunctional biomolecules.[1]

Trifunctional PEG linkers are engineered with three distinct reactive functional groups, enabling the sequential and specific conjugation of three different molecular entities.[2][3] This capability is particularly revolutionary in fields like oncology, where a single construct can now carry a targeting moiety, a therapeutic payload, and an imaging agent, or even two different drugs to combat resistance.[1][4] The incorporation of a PEG chain as the backbone is not merely a spacer; its inherent properties—hydrophilicity, biocompatibility, and reduced immunogenicity—are critical for the success of the final bioconjugate.[2][3][5][6] This guide provides an in-depth exploration of the core principles, applications, and methodologies associated with these remarkable linkers, grounded in the practical insights of a seasoned application scientist.

Core Concepts: The Trifecta of Functionality

The power of a trifunctional PEG linker lies in the synergistic combination of three key features: the PEG backbone, the unique trifunctional architecture, and the principle of orthogonal conjugation.

The Polyethylene Glycol (PEG) Backbone: More Than a Spacer

The PEG backbone is a repeating polymer of ethylene oxide units that imparts several crucial advantages to the bioconjugate:[6]

-

Enhanced Solubility and Stability: The hydrophilic nature of PEG significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, preventing aggregation and improving stability.[3][7]

-

Improved Pharmacokinetics: The hydrodynamic shield created by the PEG chain protects the conjugate from enzymatic degradation and reduces renal clearance, leading to a longer circulation half-life.[3][6]

-

Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the surface of therapeutic proteins, diminishing the likelihood of an adverse immune response.[3][7]

Trifunctional Architecture: A Hub of Molecular Diversity

Unlike their bifunctional counterparts, trifunctional linkers possess three reactive sites.[1] Typically, this architecture involves two distinct functional groups at one end of the PEG chain and a third at the other end.[8][9] This design allows for the controlled, stepwise attachment of different molecules, providing unparalleled control over the final construct's stoichiometry and architecture.[2]

Caption: Generalized structure of a trifunctional PEG linker.

Orthogonal Conjugation: The Key to Precision

The true elegance of trifunctional linkers is realized through orthogonal conjugation. This principle involves using functional groups that react selectively with their specific counterparts under distinct reaction conditions, without cross-reactivity.[2] This allows for the precise and sequential attachment of different molecules in a controlled manner.

The Chemist's Palette: A Guide to Orthogonal Functional Groups

The choice of functional groups is critical to the success of a bioconjugation strategy. The following table summarizes common orthogonal chemistries employed with trifunctional PEG linkers.

| Functional Group | Reactive Partner | Bond Formed | Typical pH Range | Key Considerations |

| N-hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.2 - 8.5 | Highly efficient but susceptible to hydrolysis in aqueous solutions. Best for targeting lysine residues.[2][10][11] |

| Maleimide | Thiol (-SH) | Thioether | 6.5 - 7.5 | Highly specific for cysteines, but the resulting thioether bond can undergo retro-Michael addition.[10][12][13] |

| Azide (-N₃) | Alkyne (-C≡CH) | Triazole | Neutral | Bioorthogonal "click chemistry" offers high specificity and yield. Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC).[10][14][15] |

| DBCO/DIBO (Cyclooctynes) | Azide (-N₃) | Triazole | Neutral | Strain-promoted azide-alkyne cycloaddition (SPAAC) is copper-free, making it ideal for live-cell applications.[5][15] |

| Aldehyde/Ketone | Hydrazide/Aminooxy | Hydrazone/Oxime | 4.5 - 7.0 | Useful for site-specific modification of glycoproteins after periodate oxidation. |

Applications in Bioconjugation: Building the Future of Therapeutics

The unique architecture of trifunctional PEG linkers enables the assembly of complex molecular constructs with diverse applications.

Antibody-Drug Conjugates (ADCs): Dual-Payload Strategies

Trifunctional linkers are at the forefront of next-generation ADC development.[3] They allow for the creation of dual-payload ADCs, which can deliver two different cytotoxic agents to a cancer cell.[1][4] This approach has the potential to overcome drug resistance and enhance therapeutic efficacy through synergistic mechanisms.[1]

Caption: Workflow for constructing a dual-payload ADC.

Targeted Drug Delivery and Theranostics

Beyond ADCs, these linkers are employed to create targeted drug delivery systems where a therapeutic agent is guided to a specific cell or tissue type by a targeting ligand (e.g., a peptide or small molecule).[3] Furthermore, by incorporating an imaging agent, trifunctional linkers enable the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule.[1]

Proteomics and Diagnostics

In proteomics, trifunctional linkers can be used to attach affinity tags and probes to proteins for studying protein-protein interactions and for enrichment prior to mass spectrometry analysis.[16][17] In diagnostics, they facilitate the attachment of detection molecules, such as fluorescent dyes, to targeting agents for enhanced imaging and assay sensitivity.[18]

Experimental Protocols: From Theory to Practice

The following protocols provide a framework for the practical application of trifunctional PEG linkers.

Protocol 1: Two-Step Orthogonal Conjugation of a Drug and a Targeting Ligand

This protocol describes the sequential conjugation of a thiol-reactive drug and an amine-reactive targeting ligand to a trifunctional PEG linker containing a maleimide, an NHS ester, and a third orthogonal group (e.g., an alkyne).[2]

Materials:

-

Trifunctional PEG Linker (e.g., Maleimide-PEG-NHS ester)

-

Thiol-containing drug

-

Amine-containing targeting ligand

-

Reaction Buffers: Phosphate buffer (pH 6.5-7.5) for maleimide reaction, Phosphate or Bicarbonate Buffer (pH 7.2-8.5) for NHS ester reaction

-

Quenching Reagents (e.g., L-cysteine for maleimide, Tris or glycine for NHS ester)

-

Purification System (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)

Procedure:

-

Reaction with Thiol-Containing Drug: a. Dissolve the trifunctional PEG linker in the appropriate phosphate buffer (pH 6.5-7.5).[2] b. Add a 1.1 to 1.5-fold molar excess of the thiol-containing drug to the linker solution.[2] c. Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.[2] d. Monitor the reaction progress using LC-MS. e. Once the reaction is complete, the intermediate conjugate can be purified or used directly in the next step.

-

Reaction with Amine-Containing Targeting Ligand: a. Adjust the pH of the solution containing the PEG-drug conjugate to 7.2-8.5 using the appropriate buffer.[2] b. Add a 1.5 to 10-fold molar excess of the amine-containing targeting ligand.[2] c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[2] d. Quench the reaction by adding an excess of Tris or glycine to consume any unreacted NHS esters.[2]

-

Purification: a. Purify the final trifunctional conjugate using SEC to remove unreacted components or RP-HPLC for higher purity.[2] b. Characterize the final product by LC-MS and NMR to confirm its identity and purity.[2]

Caption: A general experimental workflow for bioconjugation.

Protocol 2: Characterization of the Final Conjugate by HPLC

Objective: To determine the purity and confirm the successful conjugation of the final product.

Materials:

-

Purified bioconjugate

-

HPLC system with a suitable detector (e.g., UV-Vis, fluorescence)

-

Appropriate HPLC column (e.g., size-exclusion, reverse-phase)

-

Mobile phase buffers

Procedure:

-

Sample Preparation: Prepare a known concentration of the bioconjugate in the mobile phase.

-

Method Development: Optimize the HPLC method (e.g., gradient, flow rate) to achieve good separation of the starting materials, intermediates, and the final product.

-

Analysis: Inject the sample and analyze the chromatogram. The final product should have a distinct retention time compared to the starting materials.

-

Quantification: The purity of the final product can be estimated by integrating the peak area of the product and comparing it to the total peak area.

Characterization of Trifunctional Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate. A combination of analytical techniques is often required:

-

Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are invaluable for confirming the molecular weight of the final conjugate and determining the degree of conjugation (e.g., drug-to-antibody ratio, DAR).[12][19][20]

-

High-Performance Liquid Chromatography (HPLC): Methods such as size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), and hydrophobic interaction chromatography (HIC) are used to assess purity, aggregation, and drug load distribution.[20][21]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a visual confirmation of conjugation through a shift in the molecular weight of the modified biomolecule.

Conclusion: A Paradigm Shift in Bioconjugation

Trifunctional PEG linkers represent a significant leap forward in the field of bioconjugation.[1][2] By providing a versatile platform for the orthogonal assembly of complex, multifunctional biomolecules, they are paving the way for the next generation of targeted therapies, advanced diagnostics, and innovative research tools.[1][13] As our understanding of complex biological systems grows, the ability to create precisely defined, multi-component constructs will be paramount. Trifunctional PEG linkers are a key enabling technology in this endeavor, offering researchers unprecedented control over molecular design and function.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. chempep.com [chempep.com]

- 7. precisepeg.com [precisepeg.com]

- 8. benchchem.com [benchchem.com]

- 9. Trifunctional PEGs - CD Bioparticles [cd-bioparticles.net]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. idosi.org [idosi.org]

- 13. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]

- 14. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 16. benchchem.com [benchchem.com]

- 17. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 18. purepeg.com [purepeg.com]

- 19. enovatia.com [enovatia.com]

- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Alchemist's Bond: An In-Depth Technical Guide to the Mechanism of Action of Amine-PEG Linkers

For the researcher navigating the intricate landscape of biotherapeutics, the covalent attachment of Poly(ethylene glycol) (PEG), or PEGylation, is a transformative tool. It is the alchemical touch that can transmute a promising biomolecule into a clinical reality by enhancing its solubility, extending its circulatory half-life, and reducing its immunogenicity.[1][2][3] The lynchpin of this process is the linker chemistry, and among the most robust and widely utilized are the amine-reactive PEG linkers. The prevalence of lysine residues and the N-terminal α-amine on the surface of proteins makes them readily available targets for conjugation.[1]

This guide eschews a rigid, templated approach. Instead, we will journey through the fundamental principles that govern these reactions, from the electron's-eye view of the mechanism to the pragmatic realities of protocol optimization and conjugate characterization. As scientists, we do not merely follow steps; we must understand the causality that dictates our choices to innovate and troubleshoot effectively.

Part 1: The Nucleophilic Heart of the Reaction - A Comparative Analysis of Amine-Reactive Chemistries

The selection of an amine-reactive PEG linker is the first critical decision in a PEGylation strategy. The choice dictates not only the reaction conditions but also the nature and stability of the final covalent bond. While several chemistries exist, three archetypes dominate the field: N-Hydroxysuccinimide (NHS) Esters, Aldehydes for reductive amination, and Isothiocyanates.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine PEGylation

NHS-ester chemistry is the most common method for amine PEGylation due to its efficiency and the vast commercial availability of reagents.[4] The mechanism is a classic nucleophilic acyl substitution. The unprotonated primary amine of a lysine residue or a protein's N-terminus acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to yield a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][5]

The causality behind this reaction's prevalence lies in the exceptional stability of the resulting amide bond, which is kinetically stable under physiological conditions and effectively irreversible.[6]

Diagram: Mechanism of NHS-Ester PEGylation

Caption: Nucleophilic acyl substitution reaction of an NHS-ester PEG with a primary amine.

Reductive Amination: The Site-Selective Alternative

PEG-aldehyde linkers react with primary amines via reductive amination. This two-step process begins with the formation of a Schiff base (an imine), which is subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[7]

The key advantage and causal driver for choosing this method is the potential for site-selectivity. The N-terminal α-amine of a protein generally has a lower pKa than the ε-amines of lysine residues. By carefully controlling the reaction pH to a mildly acidic range (e.g., pH 5.0-6.5), the N-terminus can be selectively deprotonated and targeted for conjugation, minimizing random PEGylation on lysine residues.[8][9] This level of control is paramount for creating homogeneous bioconjugates where structure-activity relationships are critical.

Diagram: Mechanism of Reductive Amination

Caption: Two-step reductive amination pathway for conjugating PEG-aldehyde to a primary amine.

Isothiocyanates: Forming the Stable Thiourea Linkage

PEG-isothiocyanate linkers react with primary amines through a nucleophilic addition mechanism to form a stable thiourea bond.[7][10] The amine's lone pair of electrons attacks the electrophilic central carbon of the isothiocyanate group (-N=C=S).[11] The reaction proceeds efficiently, particularly in slightly alkaline conditions (pH 9-11), and the resulting thiourea linkage is highly stable for in vivo applications.[12]

Head-to-Head Comparison of Amine-Reactive Chemistries

The choice of linker is a strategic one, balancing reactivity, selectivity, and the stability of the final conjugate. The following table provides a comparative summary to guide this critical decision.

| Feature | NHS-Ester | Reductive Amination (Aldehyde) | Isothiocyanate |

| Target Group | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) |

| Resulting Bond | Amide | Secondary Amine | Thiourea |

| Bond Stability | Very High (Effectively Irreversible)[6] | High | High, very stable in vivo |

| Optimal pH | 7.0 - 8.5 | N-Terminus Selective: 5.0-6.5 | 9.0 - 11.0[12] |

| Key Advantage | High reactivity, robust, widely available | Potential for N-terminal site-selectivity[8] | Forms highly stable thiourea bond |

| Key Consideration | Competing hydrolysis at higher pH | Requires a reducing agent (e.g., NaBH₃CN) | Reaction is slower than NHS-esters |

Part 2: The Self-Validating Protocol - From Reagents to Characterized Conjugate

A protocol is more than a recipe; it is a system designed to produce a reliable outcome. A self-validating protocol incorporates in-process controls and post-reaction characterization to ensure the desired product has been formed and meets quality specifications. Here, we present a detailed methodology for a typical protein PEGylation using an NHS-ester, framed within this philosophy.

Pre-Reaction Groundwork: The Foundation of Success

-

Protein Preparation : The protein solution must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at the desired pH (typically 7.2-8.5).[13] Buffers containing primary amines, like Tris, are incompatible as they will compete for reaction with the NHS-ester.[13] Dialysis or buffer exchange is a critical first step.

-

Reagent Handling : PEG-NHS esters are moisture-sensitive.[13] The reagent bottle must be equilibrated to room temperature before opening to prevent condensation. It is crucial to dissolve the reagent in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use. Do not prepare aqueous stock solutions for storage , as the NHS-ester moiety readily hydrolyzes.[13]

Experimental Protocol: NHS-Ester PEGylation of a Protein

Objective: To covalently attach a PEG-NHS linker to a target protein and subsequently remove unreacted reagents.

Methodology:

-

Protein Solution Preparation : Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL) in an amine-free reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5).

-

PEG-NHS Solution Preparation : Immediately before use, weigh the required amount of PEG-NHS ester and dissolve it in anhydrous DMSO to a known concentration (e.g., 100 mg/mL). The amount required depends on the desired PEG-to-protein molar ratio.

-

Causality Insight : A molar excess of the PEG reagent (typically 5- to 50-fold) is used to drive the reaction towards completion and achieve the desired degree of PEGylation.[14][15] The optimal ratio must be determined empirically for each protein, as a high excess can sometimes lead to increased aggregation.[13]

-

-

Conjugation Reaction : While gently stirring the protein solution, add the calculated volume of the dissolved PEG-NHS ester. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubation : Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C.

-

Causality Insight : Lowering the temperature can decrease the rate of NHS-ester hydrolysis, a competing reaction that becomes more significant at higher pH.[13] This can improve the overall yield, especially if the stability of the activated PEG is a concern or the protein is thermally sensitive.

-

-

Quenching (Optional but Recommended) : To terminate the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0). This will consume any unreacted PEG-NHS ester.

-

Purification : Remove unreacted PEG and the NHS byproduct from the PEGylated protein using a suitable method such as Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis. SEC is often preferred as it separates molecules based on their hydrodynamic size, which is significantly increased upon PEGylation.[16][17]

Diagram: Experimental Workflow for Protein PEGylation

Caption: A self-validating workflow for protein PEGylation from preparation to characterization.

Post-Reaction Analysis: Validating the Outcome

Characterization is a non-negotiable step to confirm the success of the PEGylation reaction.

-

SDS-PAGE : A simple, qualitative method to visualize the increase in molecular weight. The PEGylated protein will appear as a band (or smear, due to heterogeneity) with lower mobility compared to the unmodified protein.[18]

-

Mass Spectrometry (MALDI-TOF or LC-MS) : Provides a definitive measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached (the degree of PEGylation).[17][19]

-

HPLC (SEC, IEX, RP) : Chromatographic methods are essential for assessing purity, quantifying the degree of PEGylation, and separating different PEGylated species (e.g., mono-, di-, multi-PEGylated).[18][20][21]

Part 3: Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. An experienced scientist anticipates these and understands how to navigate them.

-

Low PEGylation Efficiency : This often points to suboptimal pH, hydrolyzed PEG reagent, or an insufficient molar excess of PEG. Re-verify the pH of your buffer and always use freshly prepared PEG solutions. Consider increasing the PEG-to-protein molar ratio in a stepwise manner.[13]

-

Protein Aggregation : Aggregation can be caused by high protein concentrations, suboptimal buffer conditions, or intermolecular cross-linking if the PEG reagent is not purely monofunctional.[16][22] Optimization is key: screen a matrix of conditions including lower protein concentration, different pH values, and the addition of stabilizing excipients.[13]

-

Loss of Biological Activity : If the PEG chain sterically hinders the protein's active or binding site, a loss of function can occur.[18] This is a strong rationale for pursuing site-selective chemistries like reductive amination to direct the PEG away from critical regions. If random lysine PEGylation is necessary, experimenting with different PEG sizes and analyzing positional isomers can help identify conjugates that retain activity.[18]

By understanding the fundamental mechanisms, meticulously controlling reaction parameters, and rigorously characterizing the final product, researchers can harness the power of amine-PEG linkers to engineer next-generation biotherapeutics with precision and confidence.

References

- 1. benchchem.com [benchchem.com]

- 2. adcreview.com [adcreview.com]

- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. idosi.org [idosi.org]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. benchchem.com [benchchem.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. eu-assets.contentstack.com [eu-assets.contentstack.com]

- 15. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. lcms.labrulez.com [lcms.labrulez.com]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Application Notes & Protocols: Conjugation of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Abstract

This document provides a comprehensive technical guide for the use of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a heterobifunctional and multivalent PEG linker. This unique reagent possesses a single primary amine and three terminal carboxylic acid groups, enabling the creation of complex, branched bioconjugates.[1][2] The inclusion of a hydrophilic PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugates, making it an ideal tool for advanced applications in drug delivery, antibody-drug conjugate (ADC) development, and the functionalization of nanoparticles.[3][][5] We will detail the fundamental principles of the conjugation chemistry, provide a robust, step-by-step protocol for coupling the linker's carboxyl groups to amine-containing biomolecules, and outline essential methods for the purification and characterization of the final product.

Reagent Overview and Properties

This compound is designed for versatility. Its architecture consists of a central core from which three carboxyl-terminated arms branch out, while a fourth, longer PEGylated arm terminates in a primary amine. This structure allows for either the multivalent display of molecules conjugated to the carboxyl groups or the use of the amine as a distinct attachment point for a second molecular entity.

Chemical Structure:

(Note: The exact structure can vary slightly by manufacturer, but the core functionality of one amine and three carboxylic acids remains.)

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₄N₂O₁₄ | [1][6] |

| Molecular Weight | 584.6 g/mol | [1][6] |

| CAS Number | 2840751-74-6 | [1][6] |

| Purity | Typically >95% | [1][6] |

| Solubility | Water, DMSO, DMF | [1] |

| Storage | -20°C, desiccated | [1] |

Principles of Conjugation Chemistry

The most common application for this linker involves conjugating its three carboxylic acid groups to primary amines on a biomolecule, such as the ε-amino groups of lysine residues on an antibody or protein. This is achieved through a robust and widely used two-stage process involving carbodiimide chemistry.[7][8]

Stage 1: Carboxylic Acid Activation

The carboxyl groups are first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

-

The Role of EDC: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group and lower conjugation efficiency.[9]

-

The Role of NHS: To mitigate this instability, NHS is included in the reaction. It efficiently reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester.[7][9][11] This amine-reactive ester has a significantly longer half-life in aqueous media than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the target biomolecule.[12][]

This activation step is optimally performed at a slightly acidic pH (4.7 - 6.0) to maximize the efficiency of the carbodiimide reaction while minimizing premature hydrolysis of the resulting NHS ester.[10]

Stage 2: Amine Coupling

The activated NHS-ester linker is then introduced to the amine-containing biomolecule. The reaction is shifted to a physiological or slightly alkaline pH (7.2 - 8.5). At this pH, primary amines are largely deprotonated and thus more nucleophilic, readily attacking the carbonyl carbon of the NHS ester to form a stable, covalent amide bond.[12][]

Detailed Conjugation Protocol

This protocol details the conjugation of the linker's three carboxyl groups to a model protein (e.g., an IgG antibody). Optimization of molar ratios is recommended for each specific application.

Materials and Reagents

-

Linker: this compound

-

Protein: e.g., IgG antibody at 5-10 mg/mL

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.7)

-

Sulfo-NHS (N-hydroxysulfosuccinimide): (MW: 217.14)

-

Solvent: Anhydrous DMSO or DMF

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[14]

Step-by-Step Methodology

Part A: Activation of the Linker (Time: ~20 minutes)

Causality: This step must be performed immediately before conjugation. EDC is susceptible to hydrolysis, and the activated Sulfo-NHS ester has a limited half-life in aqueous buffer.[8][12] Using freshly prepared solutions is critical for high conjugation efficiency.

-

Prepare EDC/Sulfo-NHS Solution: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation. Prepare a 100 mM solution of each in cold Activation Buffer immediately before use. For example, dissolve 19.2 mg of EDC in 1 mL of buffer and 21.7 mg of Sulfo-NHS in 1 mL of buffer.

-

Dissolve the Linker: Prepare a 10 mM stock solution of the Amine-PEG4 linker in anhydrous DMSO.

-

Initiate Activation: In a microcentrifuge tube, combine the linker, EDC, and Sulfo-NHS. The molar ratio is key to success. A starting point is a 1:4:10 ratio of Protein:Linker:EDC/Sulfo-NHS. For this activation step, mix the desired amount of linker with EDC and Sulfo-NHS at a 1:1.5:1.5 molar ratio (Linker:EDC:Sulfo-NHS).

-

Example: For a 20-fold molar excess conjugation to 1 nmol of antibody, you would need 20 nmol of linker. Activate 20 nmol of linker with 30 nmol of EDC and 30 nmol of Sulfo-NHS.

-

-

Incubate: Mix well and incubate for 15 minutes at room temperature.

Part B: Conjugation to Protein (Time: 2 hours)

Causality: The pH is raised to 7.2-7.4, which deprotonates the primary amines on the protein, making them nucleophilic and ready to react with the activated Sulfo-NHS esters on the linker.[]

-

Prepare Protein: Ensure your protein of interest is in the Coupling Buffer (PBS, pH 7.2-7.4). Amine-containing buffers like Tris must be avoided as they will compete in the reaction.[12]

-

Combine Reagents: Add the entire activation mixture from Part A directly to the protein solution.

-

Incubate: React for 2 hours at room temperature or overnight at 4°C with gentle mixing. The longer incubation at a lower temperature can be beneficial for sensitive proteins.

Part C: Quenching and Purification (Time: ~1 hour)

Causality: A quenching agent with a primary amine is added in high concentration to react with and deactivate any remaining Sulfo-NHS esters, preventing further modification of the protein or non-specific reactions.[9]

-

Quench Reaction: Add Quenching Buffer (1 M Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purify Conjugate: Immediately purify the resulting conjugate from excess linker and reaction byproducts using a pre-equilibrated size-exclusion chromatography (desalting) column.[15] The larger protein conjugate will elute first in the void volume, while the smaller, unreacted molecules will be retained by the resin.[14]

Recommended Molar Ratios for Optimization

The ideal ratio of linker to protein depends on the number of available amines on the protein and the desired degree of labeling. It is essential to perform a matrix of concentrations to find the optimal condition.

| Molar Ratio (Linker:Protein) | Expected Outcome | Application Note |

| 5:1 | Low degree of labeling | Useful for preserving protein function. |